molecular formula C19H20FN5O4 B1245413 Zabofloxacin CAS No. 219680-11-2

Zabofloxacin

Cat. No.: B1245413
CAS No.: 219680-11-2
M. Wt: 401.4 g/mol
InChI Key: ZNPOCLHDJCAZAH-UCQKPKSFSA-N
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Description

Zabofloxacin, also known as this compound, is a novel fluoroquinolone antibiotic. It is a potent and selective inhibitor of bacterial type II and IV topoisomerases, which are essential enzymes for DNA replication and cell division in bacteria. DW-224a exhibits excellent activity against gram-positive pathogens, including Streptococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DW-224a involves several steps, starting from commercially available ketone. The process includes the conversion of the ketone to the corresponding oxime, followed by formylation to give oximyl alcohol. Mesylation of the alcohol is then performed, followed by conversion of the nitrile to the corresponding amine. An intramolecular ring-closing step secures the azetidine, which is then protected with Boc. Hydrogenative Cbz removal and treatment with succinic acid result in the formation of an amine salt. Finally, a substitution reaction with chloronaphthyridinone acid delivers the Boc-protected DW-224a structure, and removal of Boc via TFA followed by basification and subjection to D-aspartate furnishes Zabofloxacin .

Industrial Production Methods

The industrial production of DW-224a follows similar synthetic routes but is scaled up to multikilogram levels. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

DW-224a undergoes various chemical reactions, including:

    Oxidation: DW-224a can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within DW-224a to their reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of DW-224a.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of DW-224a, which may have different pharmacological properties and applications .

Scientific Research Applications

DW-224a has a broad spectrum of scientific research applications, including:

    Chemistry: Used as a model compound for studying the mechanisms of fluoroquinolone antibiotics.

    Biology: Investigated for its effects on bacterial DNA replication and cell division.

    Medicine: Explored as a potential treatment for infections caused by gram-positive bacteria, including penicillin-resistant strains.

    Industry: Utilized in the development of new antibacterial agents and formulations .

Mechanism of Action

DW-224a exerts its effects by inhibiting bacterial type II and IV topoisomerases. These enzymes are crucial for DNA replication, transcription, and cell division. By binding to these enzymes, DW-224a prevents the supercoiling and uncoiling of DNA, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DW-224a

DW-224a is unique due to its potent activity against gram-positive bacteria, including penicillin-resistant strains. It also has a favorable pharmacokinetic profile, allowing for once-daily dosing, which improves patient compliance. Additionally, DW-224a has shown effectiveness against quinolone-resistant strains, making it a valuable alternative in the treatment of resistant bacterial infections .

Properties

CAS No.

219680-11-2

Molecular Formula

C19H20FN5O4

Molecular Weight

401.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-7-[(8E)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C19H20FN5O4/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28)/b23-14-

InChI Key

ZNPOCLHDJCAZAH-UCQKPKSFSA-N

SMILES

CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F

Isomeric SMILES

CO/N=C\1/CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F

Canonical SMILES

CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F

Synonyms

DW-224a
zabofloxacin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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